Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Description
Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-3-21-15(20)12-9(2)11-14(22-12)18-16(23-11)17-13(19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUNHBWPWXQFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound in the early stages of synthesis . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2-Amino-5-methylthiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism.
Benzothiazole: Another thiazole derivative with applications in dye production and as a corrosion inhibitor.
Uniqueness
Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into its synthesis, biological mechanisms, and therapeutic applications supported by recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[2,3-d]thiazole Core : This is achieved through cyclization reactions involving thioureas and appropriate carbonyl precursors under acidic or basic conditions.
- Acylation : The thiazole intermediate undergoes acylation with benzoyl chloride to introduce the benzamido group.
- Esterification : The carboxylic acid group is esterified with ethanol, often using sulfuric acid as a catalyst to yield the final ethyl ester product.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It acts as a ligand for various receptors, potentially modulating signaling pathways related to cell growth and apoptosis .
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer activity:
- Cytotoxicity Assays : In vitro studies using MCF-7 breast cancer cells demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cancer cells. The mechanism involves inducing apoptosis through pathways that inhibit tubulin polymerization .
- Molecular Docking Studies : Computational studies suggest strong binding interactions with target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other thiazole derivatives:
| Compound Name | Structure | Key Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer | 0.25 |
| Methyl 2-amino-thiazole-5-carboxylate | Structure | Antimicrobial | 0.30 |
| Ethyl 2-amino-4-tert-butyl-thiazole-5-carboxylate | Structure | Anticancer | 0.15 |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Breast Cancer Cells : A recent study reported that this compound significantly reduced cell viability in MCF-7 cells compared to controls. The study utilized MTT assays and flow cytometry to confirm apoptosis induction.
- Mechanistic Insights : Another investigation focused on the molecular interactions between this compound and specific cancer-related proteins using molecular docking techniques. Results indicated favorable binding affinities and suggested potential pathways for therapeutic intervention.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify characteristic signals, such as the ester carbonyl (δ ~165 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR). The benzamido group shows a singlet for the NH proton (δ ~10 ppm) .
- IR : Confirm amide (C=O stretch at ~1680 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
- MS : Look for the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the thieno-thiazole core .
What crystallographic methods determine its solid-state structure, and how does SHELX software facilitate refinement?
Q. Advanced
- X-ray diffraction : Grow single crystals via slow evaporation in ethanol/dichloromethane. Collect data at low temperature (100 K) to minimize thermal motion .
- SHELX refinement : Use SHELXL for least-squares refinement, leveraging constraints for aromatic ring planarity and hydrogen bonding networks. Validate with R-factors (<5%) and electron density maps .
- Hydrogen bonding : Apply graph-set analysis to classify interactions (e.g., N–H⋯O motifs) influencing crystal packing .
How can the hydrogen bonding network influence the compound’s stability and solubility?
Q. Advanced
- Graph-set analysis : Map donor-acceptor pairs (e.g., benzamido NH→ester O) to identify robust motifs like R₂²(8) rings, which enhance thermal stability .
- Solubility : Polar hydrogen bonds (e.g., with DMSO or water) improve aqueous solubility, while hydrophobic interactions (e.g., methyl groups) dominate in non-polar solvents .
What in vitro assays evaluate its potential bioactivity?
Q. Basic
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. Compare with non-cancerous cells (e.g., HEK293) for selectivity .
How do structural modifications influence bioactivity in SAR studies?
Q. Advanced
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the thiazole 6-position enhances lipophilicity and membrane permeability, improving antimicrobial activity .
- Benzamido variation : Replace benzamide with heteroaromatic amides (e.g., pyridine) to modulate hydrogen bonding and target specificity .
How can computational methods predict reactivity and target interactions?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., ester carbonyl) prone to nucleophilic attack .
- Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to prioritize derivatives with high docking scores .
What strategies resolve discrepancies in reported biological activity data?
Q. Advanced
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell passage number .
- Structural validation : Cross-check purity via HPLC and compare with CSD entries to rule out polymorphic effects .
How does the Cambridge Structural Database (CSD) aid in understanding molecular conformation?
Q. Basic
- Conformational analysis : Query CSD for similar thieno-thiazole derivatives to compare bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates) .
- Polymorphism screening : Identify common packing motifs (e.g., π-stacking) to predict crystallization behavior .
What are common side reactions during synthesis, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
